N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes benzyloxy, methoxyphenyl, benzimidazolyl, and sulfanyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the condensation of the intermediate with acetohydrazide under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures the consistent quality and yield of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide .
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide .
Uniqueness
What sets N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C31H27ClN4O3S |
---|---|
Molecular Weight |
571.1 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H27ClN4O3S/c1-38-28-16-13-24(17-29(28)39-20-23-7-3-2-4-8-23)18-33-35-30(37)21-40-31-34-26-9-5-6-10-27(26)36(31)19-22-11-14-25(32)15-12-22/h2-18H,19-21H2,1H3,(H,35,37)/b33-18+ |
InChI Key |
HZDCDXIGXDMIKR-DPNNOFEESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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